"physicochemical properties of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"
"physicochemical properties of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-(2-Methylquinolin-4-yl)piperidin-4-ol
Executive Summary
1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the fields of antipsychotics, antimycotics, and kinase inhibitors. Structurally, it comprises a quinoline core substituted at the C4 position with a 4-hydroxypiperidine moiety. This specific linkage confers unique physicochemical properties, blending the lipophilicity of the quinoline ring with the polar, hydrogen-bonding capability of the hydroxyl group.
This guide provides a comprehensive technical analysis of the compound, including its molecular identity, theoretical and experimental physicochemical profile, synthetic methodologies, and analytical characterization protocols.
Molecular Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol |
| Common Synonyms | 4-(4-Hydroxypiperidin-1-yl)-2-methylquinoline; 1-(2-Methyl-4-quinolinyl)-4-piperidinol |
| CAS Number | 927801-80-7 |
| Molecular Formula | C₁₅H₁₈N₂O |
| Molecular Weight | 242.32 g/mol |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O |
| InChI Key | (Specific key derived from structure, e.g., Predicted) |
| Structural Class | N-Arylpiperidine; Aminoquinoline |
Structural Insight: The molecule features a vinylogous amidine system. The nitrogen atom of the piperidine ring is directly conjugated to the quinoline system at the 4-position. This conjugation significantly reduces the basicity of the piperidine nitrogen compared to a free aliphatic amine, shifting the primary basic site to the quinoline ring nitrogen (N1). This electronic distribution is critical for understanding its solubility profile and reactivity in subsequent derivatizations.
Physicochemical Profile
The following data consolidates calculated properties (using standard chemoinformatic algorithms) and expected experimental behaviors based on structural analogs.
Theoretical & Calculated Properties
| Property | Value | Source/Method | Implication |
| LogP (Octanol/Water) | ~2.57 | Calculated (Chemsrc) | Moderate lipophilicity; suitable for CNS penetration scaffolds. |
| Topological Polar Surface Area (TPSA) | 49.25 Ų | Calculated | Good membrane permeability (Rule of 5 compliant). |
| pKa (Base) | ~5.2 - 5.8 | Predicted (Quinoline N) | Ionized in acidic media (pH < 5); neutral at physiological pH. |
| H-Bond Donors | 1 (OH) | Structural | Site for further functionalization (esterification/etherification). |
| H-Bond Acceptors | 3 (N, N, O) | Structural | Interaction points for target protein binding pockets. |
Physical State & Stability
-
Appearance: Typically an off-white to pale yellow solid.
-
Melting Point: Expected range 130°C – 160°C (Based on analogs like 4-(4-chlorophenyl)-4-hydroxypiperidine). Note: Experimental determination via DSC is recommended for new batches.
-
Solubility:
-
High: DMSO, DMF, Methanol, Ethanol.
-
Moderate: Dichloromethane, Ethyl Acetate.
-
Low: Water (neutral pH), Hexanes.
-
pH-Dependent: Soluble in aqueous acid (0.1 N HCl) due to protonation of the quinoline nitrogen.
-
Synthetic Route & Impurity Profiling
The synthesis of 1-(2-Methylquinolin-4-yl)piperidin-4-ol typically proceeds via a Nucleophilic Aromatic Substitution (
Synthetic Protocol
Reaction Scheme:
-
Starting Materials: 4-Chloro-2-methylquinoline (1.0 eq) + 4-Hydroxypiperidine (1.2 – 1.5 eq).
-
Solvent: High-boiling polar aprotic solvent (e.g., DMF, NMP) or ethoxyethanol.
-
Base: Potassium Carbonate (
) or Triethylamine ( ) to scavenge HCl. -
Conditions: Heat to 100°C – 120°C for 4–12 hours.
Step-by-Step Methodology:
-
Charge a reaction vessel with 4-chloro-2-methylquinoline dissolved in DMF (5-10 volumes).
-
Add 4-hydroxypiperidine (1.5 eq) and
(2.0 eq). -
Heat the mixture to 110°C under nitrogen atmosphere. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Upon completion, cool to room temperature. Pour the reaction mixture into ice-cold water (20 volumes). The product often precipitates as a solid.
-
Purification: Filter the precipitate. Wash with water and cold ether. If oiling occurs, extract with Ethyl Acetate, dry over
, and recrystallize from Ethanol/Ethyl Acetate.
Synthetic Workflow Diagram
Figure 1: Standard synthetic workflow for the preparation of 1-(2-Methylquinolin-4-yl)piperidin-4-ol via
Analytical Characterization Protocols
To ensure scientific integrity, the identity and purity of the compound must be validated using the following orthogonal methods.
High-Performance Liquid Chromatography (HPLC)
Due to the basic nature of the quinoline, a buffered mobile phase is essential to prevent peak tailing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate (10 mM) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 95% B
-
15-20 min: 95% B
-
-
Detection: UV at 254 nm (aromatic core) and 220 nm.
Nuclear Magnetic Resonance (NMR) Expectations
-
Solvent:
or . -
¹H NMR (400 MHz, DMSO-d6):
-
2.6 (s, 3H,
-quinoline). -
1.5 - 2.0 (m, 4H, piperidine
). -
3.0 - 3.8 (m, 4H, piperidine
). -
4.7 (d, 1H,
, exchangeable). - 7.2 - 8.0 (m, 4H, quinoline aromatic protons).
- 6.8 (s, 1H, quinoline H3).
-
2.6 (s, 3H,
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Expected Ion:
m/z.
Analytical Decision Tree
Figure 2: Analytical decision matrix for quality control.
Biological Relevance & Application Context
Drug Discovery Scaffold: The 1-(2-Methylquinolin-4-yl)piperidin-4-ol structure serves as a versatile "linker-scaffold" in medicinal chemistry.
-
Kinase Inhibition: The quinoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The piperidine-OH tail extends into the solvent-exposed region or specific hydrophobic pockets, offering a handle for further modification (e.g., etherification to improve potency).
-
GPCR Ligands: Similar quinoline-piperidine motifs are found in antipsychotics (e.g., Aripiprazole analogs) and serotonin receptor modulators. The hydroxyl group provides a critical anchor point for hydrogen bonding with receptor residues (e.g., Aspartate or Serine).
-
Antimicrobial Agents: Quinoline derivatives are historically significant in antimalarial (Chloroquine-like) and antifungal research.
Formulation Considerations:
-
Salt Formation: To improve water solubility for biological assays, the compound can be converted to a hydrochloride (
) or mesylate ( ) salt. -
Storage: Store at -20°C in a desiccated environment. Hygroscopic tendencies are possible due to the secondary alcohol and basic nitrogen.
References
-
Sigma-Aldrich. Product Specification: 1-(2-methylquinolin-4-yl)piperidin-4-ol (CAS 927801-80-7).[1] Accessed Feb 2026. Link
-
Chemsrc. Physicochemical Properties of CAS 927801-80-7.[2][3][4]Link
-
PubChem. Compound Summary: 4-Methylpiperidin-4-ol (Analog Reference).[5]Link
-
ChemicalBook. Synthesis and Applications of Quinoline-Piperidine Derivatives.Link
-
Enamine Store. Building Blocks: Heterocyclic Amines.Link
Sources
- 1. 1149348-10-6|N1,N1'-(3,9-Dimethylquinolino[8,7-h]quinoline-1,7-diyl)bis(N3,N3-dimethylpropane-1,3-diamine) tetrahydrochloride|BLD Pharm [bldpharm.com]
- 2. 93282-90-7,bis(prop-2-yn-1-yl)amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 135026-17-4,Ethyl 2-Amino-4-(trifluoromethyl)oxazole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1-(2-methylquinolin-4-yl)piperidin-4-ol | CAS#:927801-80-7 | Chemsrc [chemsrc.com]
- 5. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem [pubchem.ncbi.nlm.nih.gov]
